molecular formula C14H11NS2 B3051436 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- CAS No. 33682-61-0

2(3H)-Benzothiazolethione, 3-(phenylmethyl)-

Cat. No.: B3051436
CAS No.: 33682-61-0
M. Wt: 257.4 g/mol
InChI Key: JFMQTWDZYOYDCT-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the phenylmethyl group.

    Benzothiazole-2-thiol: Contains a thiol group instead of a thione group.

    2-Mercaptobenzothiazole: Similar structure with a mercapto group.

Uniqueness

2(3H)-Benzothiazolethione, 3-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQTWDZYOYDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350376
Record name 2(3H)-Benzothiazolethione, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33682-61-0
Record name 2(3H)-Benzothiazolethione, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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